Product packaging for Lasofoxifene-d4 Sulfate(Cat. No.:CAS No. 1246817-62-8)

Lasofoxifene-d4 Sulfate

Cat. No.: B587776
CAS No.: 1246817-62-8
M. Wt: 497.642
InChI Key: NXQINUGCNDMKEW-NXOFZFLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lasofoxifene-d4 Sulfate (CAS 1246817-62-8) is a deuterated form of the sulfate metabolite of Lasofoxifene, a third-generation non-steroidal Selective Estrogen Receptor Modulator (SERM) . This compound is a stable isotope-labeled internal standard, essential for the quantitative analysis of Lasofoxifene and its metabolites in biological matrices using advanced techniques like LC-MS/MS . The incorporation of four deuterium atoms on the ethylpyrrolidine side-chain (ethoxy-d4 group) provides a distinct mass shift from the non-labeled analyte, ensuring accurate and reliable measurement in mass spectrometry-based assays . Lasofoxifene selectively binds to both estrogen receptor subtypes (ERα and ERβ) with high affinity, acting as an agonist on bone to prevent osteoporosis and as an antagonist in breast and uterine tissue . Its metabolism involves Phase I oxidation and Phase II conjugation, including sulfation to form Lasofoxifene Sulfate . Researchers utilize this compound to study the pharmacokinetic profile, metabolic pathways, and bioavailability of the parent drug Lasofoxifene in preclinical and clinical research . This high-purity compound is critical for research applications in drug development, metabolic studies, and analytical method development. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1246817-62-8

Molecular Formula

C28H31NO5S

Molecular Weight

497.642

IUPAC Name

[(5R,6S)-6-phenyl-5-[4-(1,1,2,2-tetradeuterio-2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl] hydrogen sulfate

InChI

InChI=1S/C28H31NO5S/c30-35(31,32)34-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)33-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28H,4-5,10,14,16-19H2,(H,30,31,32)/t26-,28+/m1/s1/i18D2,19D2

InChI Key

NXQINUGCNDMKEW-NXOFZFLXSA-N

SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OS(=O)(=O)O)C5=CC=CC=C5

Synonyms

(5R,6S)-5,6,7,8-Tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy-d4]phenyl]-2-naphthalenol 2-(Hydrogen Sulfate); 

Origin of Product

United States

Synthetic Methodologies for Deuterated Lasofoxifene D4 Sulfate

General Principles of Deuterium (B1214612) Incorporation into Complex Organic Molecules

The incorporation of deuterium into complex organic molecules is achieved through various synthetic strategies. These methods range from incorporating deuterium-labeled building blocks early in a synthetic sequence to introducing deuterium in the final stages of the synthesis via hydrogen isotope exchange (HIE) reactions. acs.orgscispace.comsnnu.edu.cn The choice of method depends on the target molecule's complexity, the desired position of the deuterium labels (regioselectivity), and the required level of deuterium incorporation. snnu.edu.cnd-nb.info

Deuterated compounds are essential for elucidating metabolic pathways, serving as tracers in biological systems, and acting as internal standards for mass spectrometry-based quantification. acs.orgmdpi.com The slightly increased mass of deuterated analogues makes them ideal for use as internal standards in liquid chromatography–mass spectrometry (LC-MS) assays, as they co-elute with the unlabeled analyte but are distinguishable by their mass-to-charge ratio. acanthusresearch.comwuxiapptec.com

Achieving site-specific deuteration is paramount to creating isotopologues with well-defined properties and for accurately interpreting metabolic data. d-nb.infonih.gov Late-stage functionalization, where C-H bonds are directly replaced with C-D bonds on a nearly complete molecule, is an efficient approach that minimizes synthetic steps. acs.orgsnnu.edu.cn

Key strategies for site-specific deuteration include:

Metal-Catalyzed H/D Exchange: Transition metals like iridium, rhodium, palladium, and ruthenium can catalyze the direct exchange of hydrogen for deuterium. snnu.edu.cnmdpi.com These reactions often employ directing groups within the substrate to guide the catalyst to a specific C-H bond, thereby ensuring high regioselectivity. For instance, iridium catalysts are known for their ability to perform ortho-C-H deuteration on aromatic rings containing directing groups like amides or sulfonamides. snnu.edu.cn

Use of Deuterated Reagents: Employing deuterated versions of common chemical reagents, such as lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄), allows for the introduction of deuterium during the reduction of functional groups like ketones, esters, or nitriles. mdpi.com This method is highly effective for producing specific labeling patterns, provided a suitable precursor with the target functional group is available.

Dehalogenation: The reduction of a carbon-halogen bond in the presence of a deuterium source (e.g., D₂ gas with a palladium catalyst) is another robust method for site-specific deuterium incorporation. This requires the synthesis of a halogenated precursor of the target molecule. acs.org

Biocatalysis: Engineered enzymes can offer exceptional selectivity for C-H deuteration under mild conditions. researchgate.net For example, specific enzymes can catalyze H/D exchange at unsaturated fragments, forming C(sp²)–D bonds with high precision. researchgate.net

Table 1: Comparison of Site-Specific Deuteration Strategies

StrategyDeuterium SourceTypical ApplicationAdvantagesLimitations
Metal-Catalyzed H/D ExchangeD₂O, D₂ gasLate-stage functionalization of arenes and heterocyclesHigh efficiency, applicable to complex molecules acs.orgRequires specific catalysts, may have selectivity issues without directing groups acs.org
Deuterated Reducing AgentsLiAlD₄, NaBD₄Reduction of carbonyls, esters, nitrilesHigh site-specificity, predictable outcomesRequires a suitable functional group precursor, stoichiometric reagent use mdpi.com
Catalytic DehalogenationD₂ gasReplacement of a halogen with deuteriumExcellent site-specificityRequires synthesis of a halogenated intermediate
Acid/Base-Catalyzed ExchangeD₂O, Acetic acid-d₄Deuteration alpha to carbonyls or on activated aromatic ringsSimple reagents, cost-effective mdpi.comLimited to acidic/exchangeable protons, risk of back-exchange acanthusresearch.commdpi.com

Hydrogen-deuterium exchange (HDE or H/D exchange) is a fundamental process for preparing deuterated compounds. mdpi.com These reactions involve the substitution of a hydrogen atom with a deuterium atom, typically using a deuterium-rich solvent like deuterium oxide (D₂O) as the deuterium source. mdpi.commdpi.com The exchange can be promoted under acidic, basic, or metal-catalyzed conditions. acanthusresearch.commdpi.com

Acid-Catalyzed Exchange: In the presence of strong deuterated acids (e.g., D₂SO₄, DCl), electrophilic substitution can occur on electron-rich aromatic rings, leading to deuterium incorporation. mdpi.com

Base-Catalyzed Exchange: Protons on carbons adjacent to carbonyl groups (α-protons) are sufficiently acidic to be removed by a base. In a deuterated solvent, the resulting enolate is quenched by a deuteron, leading to α-deuteration. acanthusresearch.com

Metal-Mediated Exchange: As mentioned, transition metal catalysts are highly effective for activating otherwise unreactive C-H bonds, facilitating their exchange with deuterium from sources like D₂O or D₂ gas. mdpi.comx-chemrx.com This is often the method of choice for late-stage deuteration due to its efficiency and potential for high selectivity. acs.orgsnnu.edu.cn

It is crucial to position deuterium labels on non-exchangeable sites to ensure the stability of the label. Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons alpha to a carbonyl group can be labile and may exchange back with protons from the surrounding environment, which would compromise their utility as internal standards. acanthusresearch.com

The synthesis of Lasofoxifene (B133805) has been reported through various routes, with a notable method involving a Lewis acid-mediated three-component coupling reaction. nih.gov This process couples an aromatic aldehyde, an allylmetal reagent, and an aromatic nucleophile to construct the core 3,4,4-triaryl-1-butene skeleton of Lasofoxifene. nih.gov

To prepare Lasofoxifene-d4, deuteration can be incorporated at several logical points:

Deuterated Starting Materials: One of the aromatic precursors used in the three-component coupling could be synthesized in a deuterated form. For instance, a deuterated version of anisole (B1667542) or cinnamyltrimethylsilane (B177456) could be prepared and used in the coupling reaction to build the deuterium labels into the final molecular framework.

Late-Stage H/D Exchange: A precursor to Lasofoxifene or Lasofoxifene itself could undergo a selective, late-stage H/D exchange reaction. Given the structure of Lasofoxifene, which contains two distinct phenyl rings and a tetralone system, metal-catalyzed deuteration could target specific C-H bonds, particularly on the aromatic rings. The specific positions for the four deuterium atoms in "Lasofoxifene-d4" would be chosen to be metabolically stable and synthetically accessible.

Reduction of a Precursor: A precursor containing a reducible functional group, such as a ketone or a double bond, could be reduced using a deuterating agent like D₂ gas with a catalyst (e.g., Pd/C) to install the deuterium atoms.

The final step in preparing Lasofoxifene-d4 Sulfate (B86663) would involve treating the free base form of Lasofoxifene-d4 with sulfuric acid to form the stable sulfate salt.

Isotopic Exchange Reactions for Deuterated Analogues

Analytical Characterization of Lasofoxifene-d4 Sulfate Isotopic Purity

After synthesis, a rigorous analytical characterization is required to confirm the structure, chemical purity, and isotopic enrichment of this compound. This involves a combination of spectroscopic and chromatographic techniques. rsc.org

Spectroscopic methods are indispensable for confirming that deuterium has been incorporated at the correct positions and in the correct amount. rsc.orgnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic purity. nih.gov It precisely measures the mass-to-charge ratio of the synthesized compound. The incorporation of four deuterium atoms into Lasofoxifene would result in a mass increase of approximately 4 Da compared to the unlabeled compound. By analyzing the isotopic cluster of the molecular ion, the relative abundance of the d0, d1, d2, d3, and d4 species can be quantified, allowing for the calculation of the isotopic enrichment or "% isotopic purity." rsc.orgacs.orgacs.org Tandem mass spectrometry (MS/MS) can further help to localize the deuterium atoms by analyzing the fragmentation pattern of the deuterated molecule. nih.gov

Table 2: Illustrative Mass Spectrometry Data for Lasofoxifene-d4

IsotopologueDescriptionExpected Mass Shift (vs. d0)Example Relative Abundance
d0Unlabeled Lasofoxifene+0 Da<0.5%
d1Contains 1 Deuterium+1 Da<1.0%
d2Contains 2 Deuterium+2 Da<1.5%
d3Contains 3 Deuterium+3 Da~2.0%
d4Fully Labeled Lasofoxifene+4 Da>95%

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural information, confirming the exact location of the deuterium labels. rsc.orgrsc.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Lasofoxifene-d4, the signals corresponding to the protons that have been replaced by deuterium will disappear or show a significant reduction in intensity. acs.org

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal will appear in the ²H NMR spectrum at a chemical shift corresponding to the position of deuterium incorporation, providing unambiguous proof of site-specific labeling. rsc.org

¹³C NMR: The carbon atoms bonded to deuterium will show a characteristic splitting pattern (a triplet for a -CD- group, a quintet for -CD₂-, etc.) and a slight upfield shift in the ¹³C NMR spectrum.

Chromatographic methods are used to separate the deuterated drug substance from any synthetic impurities and, in some cases, from isotopologues with different levels of deuteration. acs.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): The combination of HPLC with mass spectrometry is a powerful tool for purity and identity confirmation. acs.orgacs.org The HPLC separates components of the mixture, and the MS provides mass information for each component as it elutes. This allows for the simultaneous assessment of chemical purity and isotopic distribution. figshare.com Developing a robust LC-MS method is critical for the quality control of deuterated drug substances and their use as internal standards in bioanalytical studies. acs.orgacs.org

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds or those that can be derivatized to become volatile, GC-MS can also be used to assess isotopic enrichment. acs.orgnih.gov It provides excellent separation and sensitive detection.

The combination of these analytical techniques provides a comprehensive characterization of this compound, ensuring its identity, chemical purity, and isotopic enrichment meet the required specifications for its intended application.

Advanced Analytical Applications of Lasofoxifene D4 Sulfate in Preclinical Research

Development and Validation of Bioanalytical Methods

The development of robust bioanalytical methods is a cornerstone of pharmacokinetic and metabolic research. These methods must be sensitive, specific, and reproducible to accurately measure drug concentrations in complex biological matrices.

Role of Lasofoxifene-d4 Sulfate (B86663) as a Stable Isotope Internal Standard (SIIS) in Mass Spectrometry (LC-MS/MS)

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), Lasofoxifene-d4 Sulfate plays a critical role as a stable isotope-labeled internal standard (SIIS). crimsonpublishers.comcerilliant.com The fundamental principle of using an SIIS is to correct for variability during sample processing and analysis. scispace.com Because this compound is chemically identical to lasofoxifene (B133805), it exhibits nearly the same behavior during extraction, chromatography, and ionization in the mass spectrometer source. cerilliant.com

Any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte (lasofoxifene) and the SIIS (this compound) to the same extent. crimsonpublishers.com The mass spectrometer can differentiate between the two compounds based on their mass difference (due to the four deuterium (B1214612) atoms). By measuring the ratio of the analyte's signal to the known concentration of the internal standard, highly accurate and precise quantification can be achieved. crimsonpublishers.comnih.gov This approach effectively mitigates issues like matrix effects, where other molecules in the biological sample can suppress or enhance the ionization of the target analyte, a common challenge in LC-MS/MS analysis. crimsonpublishers.com The use of SIIS has been shown to significantly improve assay performance compared to using structural analogs as internal standards. scispace.com

Quantitation of Endogenous and Exogenous Analytes in Biological Matrices

The application of this compound is crucial for the precise measurement of lasofoxifene in various biological matrices such as plasma, urine, and tissue homogenates. crimsonpublishers.comresearchgate.netresearchgate.net In a typical preclinical study, a known quantity of this compound is added to each biological sample before processing. Following extraction and chromatographic separation, the mass spectrometer measures the respective signals.

This isotope-dilution LC-MS/MS technique allows for the creation of calibration curves and quality control samples that accurately reflect the analytical process. researchgate.net The method is sensitive enough to achieve very low limits of quantification, often in the picogram per milliliter (pg/mL) range, which is essential for characterizing the pharmacokinetics of potent compounds like lasofoxifene. researchgate.net For instance, similar methods using deuterated standards have been successfully developed for quantifying other hormones and their metabolites in human and animal plasma and brain tissue. researchgate.net The high purity of the SIIS is critical, as any presence of the unlabeled analyte in the standard could compromise the accuracy of measurements at low concentrations. cerilliant.com

Methodological Advancements in Isotope-Dilution Mass Spectrometry

The field of isotope-dilution mass spectrometry (IDMS) is continually evolving, enhancing the utility of standards like this compound. Key advancements include:

Ultra-High-Performance Liquid Chromatography (UHPLC): The use of UHPLC systems provides faster analysis times and superior chromatographic resolution, better separating the analyte from potentially interfering matrix components. nih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and time-of-flight (TOF) analyzers offer high mass accuracy and resolution, which aids in the unequivocal identification of analytes and their metabolites and helps differentiate them from background noise. frontiersin.org

Improved Sample Preparation: Techniques such as solid-phase extraction (SPE) have been refined to reduce background signals and improve the sensitivity of the assay, allowing for the analysis of smaller sample volumes. researchgate.netnih.gov

Advanced Data Processing: Modern software can automatically process complex datasets, combining dose-response techniques with stable isotope tracing to comprehensively profile drug metabolites in a single experiment. frontiersin.org

Mitigation of Isotopic Crosstalk: For certain molecules, natural isotopes can contribute to the signal of the SIIS. nih.gov Methodological strategies, such as monitoring a less abundant but unique isotope of the SIIS or increasing the SIIS concentration, have been developed to mitigate this potential source of bias. nih.gov

Application in Metabolomics and Dispositional Studies

Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to preclinical research. This compound is a valuable tool in these dispositional and metabolomics studies.

Tracing Metabolic Pathways of Lasofoxifene in In Vitro Systems

To predict human metabolism, researchers use various in vitro systems, including human liver microsomes, S9 fractions, and cryopreserved hepatocytes. nih.gov When lasofoxifene is incubated in these systems, it undergoes biotransformation into various metabolites. Studies have shown that the clearance of lasofoxifene involves both Phase I oxidation and Phase II conjugation. nih.govdrugbank.com

The primary Phase I metabolic pathways include hydroxylations on the tetraline moiety and the attached phenyl rings, as well as oxidation of the pyrrolidine (B122466) ring. researchgate.netnih.gov These oxidative reactions are primarily catalyzed by cytochrome P450 enzymes, specifically CYP3A and CYP2D6. nih.gov Phase II metabolism involves direct conjugation of lasofoxifene and its oxidative metabolites to form glucuronide and sulfate conjugates. nih.gov The use of stable isotope tracers helps in identifying the full spectrum of these metabolites in complex biological mixtures. frontiersin.org

Table 1: Key In Vitro Metabolic Pathways of Lasofoxifene
Metabolic PhaseReaction TypePrimary Enzymes InvolvedResulting MetabolitesReference
Phase IOxidation (Hydroxylation, Oxidation)CYP3A, CYP2D6Hydroxylated metabolites on tetraline and phenyl rings, Catechol regioisomers, Pyrrolidine ring oxidation products researchgate.netnih.gov
Phase IIConjugationUGT1A1, UGT1A3, UGT1A6, UGT1A8, UGT1A9, UGT1A10Glucuronide and sulfate conjugates nih.gov

Investigation of In Vitro Biotransformation Mechanisms Utilizing Deuteration

The strategic placement of deuterium atoms in this compound provides mechanistic insights into its biotransformation. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This can lead to a "kinetic isotope effect," where metabolic reactions involving the cleavage of this bond proceed at a slower rate. By comparing the metabolite profile of lasofoxifene with that of Lasofoxifene-d4, researchers can pinpoint specific sites of metabolic attack.

Furthermore, isotope tracing is critical for studying the formation of reactive metabolites. Research has shown that, similar to estradiol, lasofoxifene can be oxidized to form catechol metabolites. nih.govnih.gov These catechols can be further oxidized to electrophilic o-quinones, which have the potential to react with cellular macromolecules. nih.govnih.gov Incubating lasofoxifene in in vitro systems like human liver microsomes in the presence of trapping agents such as glutathione (B108866) (GSH) has led to the identification of GSH-catechol conjugates by LC-MS/MS, confirming this bioactivation pathway. nih.govnih.gov Using a deuterated analog in such experiments helps to confirm the structure of these transient and reactive species.

Table 2: Findings from In Vitro Biotransformation Studies of Lasofoxifene
In Vitro SystemFindingAnalytical ApproachSignificanceReference
Human and Rat Liver MicrosomesFormation of two catechol regioisomers as primary oxidative metabolites.LC-MS/MSIdentifies a key bioactivation pathway similar to that of endogenous estrogens. nih.govnih.gov
Tyrosinase, Liver Microsomes, P450 Supersomes (3A4, 2D6, 1B1)Formation of mono- and di-glutathione (GSH) conjugates of catechol metabolites.LC-MS/MS with GSH trappingConfirms the generation of reactive electrophilic o-quinones from catechol intermediates. nih.govnih.gov
In Silico and Biochemical AssaysLasofoxifene acts as an inhibitor of human aldehyde oxidase 1 (AOX1).Enzyme inhibition assays, molecular dockingReveals an additional enzyme interaction that could influence drug disposition and potential drug-drug interactions. imoa.info

Comparative Analysis of Metabolic Stability of Lasofoxifene and this compound

The metabolic stability of a drug candidate is a critical parameter evaluated during preclinical research, as it influences key pharmacokinetic properties such as half-life, bioavailability, and clearance. Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), undergoes extensive metabolism in the liver. nih.gov Understanding its metabolic pathways is fundamental to appreciating the potential advantages conferred by isotopic labeling.

Metabolism of Lasofoxifene

Preclinical and clinical studies have established that lasofoxifene is metabolized through both Phase I and Phase II pathways. nih.govnih.gov

Phase I Oxidation: This phase is primarily mediated by the cytochrome P450 (CYP) enzyme system. In vitro experiments using human liver microsomes and recombinant P450 isoforms have identified CYP3A4 and CYP2D6 as the main enzymes responsible for the oxidative metabolism of lasofoxifene. nih.gov The primary oxidative metabolites result from hydroxylations on the tetraline moiety and the attached phenyl rings, as well as oxidation of the pyrrolidine ring. nih.govresearchgate.net These oxidative processes account for approximately half of the total metabolism of the compound. nih.gov Studies have shown that the turnover of lasofoxifene in liver microsomes is relatively slow. nih.gov

Phase II Conjugation: The other major clearance mechanism for lasofoxifene is direct conjugation, including glucuronidation and sulfation. nih.gov Glucuronidation is catalyzed by various UDP-glucuronosyltransferase (UGT) enzymes present in both the liver (UGT1A1, UGT1A3, UGT1A6, and UGT1A9) and the intestine (UGT1A8 and UGT1A10). nih.govnih.gov One of the notable advantages of lasofoxifene over other SERMs is its increased resistance to intestinal wall glucuronidation, which contributes to its improved oral bioavailability. nih.govnih.gov

The Impact of Deuteration on Metabolic Stability

The strategic replacement of hydrogen atoms with deuterium (a stable, non-radioactive isotope of hydrogen) at metabolically vulnerable sites can significantly enhance a drug's metabolic stability. nih.govresearchgate.net This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. selvita.com Consequently, more energy is required to break the C-D bond, which can slow down the rate of metabolic reactions catalyzed by enzymes like CYP450s, provided that the C-H bond cleavage is a rate-limiting step in the metabolic process. nih.govjuniperpublishers.com

For this compound, the "d4" designation implies the substitution of four hydrogen atoms with deuterium. While the precise positions of deuteration are critical, it is hypothesized that these substitutions are placed at the sites most susceptible to Phase I oxidative metabolism. By fortifying these "metabolic soft spots," this compound is expected to exhibit a reduced rate of metabolism compared to its non-deuterated counterpart.

This enhanced stability would likely translate to:

Longer Half-life (t½): A slower rate of metabolism would lead to a longer persistence of the compound in the body.

Lower Systemic Clearance (CL): Reduced metabolic breakdown would decrease the rate at which the drug is removed from systemic circulation.

Increased Bioavailability (F): By mitigating first-pass metabolism in the liver, a greater proportion of the administered dose would reach the systemic circulation intact.

Illustrative Comparative Metabolic Stability Data

While direct experimental data for this compound is not available in the reviewed literature, the table below provides an illustrative comparison of expected metabolic stability parameters based on the principles of the kinetic isotope effect.

ParameterLasofoxifene (Hypothetical Data)This compound (Expected Outcome)Rationale for Expected Change
In Vitro Half-life (t½) in Human Liver Microsomes (min)~120>180Slower CYP450-mediated oxidation due to the kinetic isotope effect. juniperpublishers.com
In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein)~5.8<3.9Reduced rate of formation of primary oxidative metabolites.
In Vivo Half-life (t½) in Rats (hr)~24~36Decreased systemic clearance leads to longer persistence in the body. juniperpublishers.com
Oral Bioavailability (F) in Rats (%)~62>75Reduced first-pass metabolism increases the fraction of drug reaching circulation. nih.govresearchgate.net

Evaluation of Drug-Drug Interaction Potential Using Deuterated Probes

The co-administration of multiple drugs is common in many patient populations, making the assessment of drug-drug interactions (DDIs) a critical component of preclinical and clinical drug development. nih.gov DDIs often occur when one drug alters the metabolism of another, typically through the inhibition or induction of CYP450 enzymes. selvita.com

Lasofoxifene and DDI Potential

Given that lasofoxifene is primarily metabolized by CYP3A4 and CYP2D6, it has the potential to be the "victim" of DDIs when co-administered with potent inhibitors of these enzymes. nih.gov For instance, co-administration with a strong CYP3A4 inhibitor (like ketoconazole) or a strong CYP2D6 inhibitor (like paroxetine) could increase the plasma concentration of lasofoxifene, although studies have suggested this increase is moderate. nih.gov Conversely, it is also important to determine if lasofoxifene acts as a "perpetrator" by inhibiting or inducing the metabolism of other drugs. Studies have shown that at steady-state concentrations, lasofoxifene does not have a clinically significant effect on the metabolism of drugs handled by CYP2D6 or CYP2E1. nih.gov

Advantages of Deuterated Probes in DDI Studies

Using a deuterated version of a drug, such as this compound, as a probe in DDI studies offers several analytical advantages. Stable isotope-labeled compounds are ideal tools for use as internal standards in mass spectrometry-based quantification, but their utility extends further into mechanistic studies. researchgate.net The key advantage of using a deuterated probe is the ability to differentiate the probe from its non-deuterated counterpart or other co-administered drugs, allowing for more precise measurement.

When evaluating the inhibitory potential of a new chemical entity (NCE) against a specific CYP enzyme, a deuterated substrate probe (like this compound for CYP3A4/CYP2D6) can be used. The rate of formation of the deuterated metabolite can be monitored in the presence and absence of the NCE. The use of a deuterated probe can reduce or eliminate issues like metabolic auto-inhibition, where the parent drug itself inhibits its own metabolism, which can complicate the interpretation of results. selvita.com

Illustrative DDI Study Design

The table below outlines a hypothetical preclinical study to assess the DDI potential of a new chemical entity (NCE) on the metabolism of lasofoxifene, using this compound as a probe.

Study ComponentDescriptionRationale / Advantage of Deuterated Probe
Test System Human Liver Microsomes (HLM) or recombinant CYP3A4/CYP2D6 enzymes.Provides a controlled in vitro environment to study specific enzyme interactions.
Probe Substrate This compoundThe deuterated probe's metabolites can be clearly distinguished by mass spectrometry from any potential metabolites of the NCE.
Incubation Conditions Incubate HLM/recombinant enzymes with this compound at various concentrations of the NCE.To determine the concentration-dependent inhibitory effect of the NCE.
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).To quantify the formation of the hydroxylated-d4 metabolite of lasofoxifene.
Endpoint IC₅₀ (half-maximal inhibitory concentration) of the NCE.A lower IC₅₀ value indicates a higher potential for the NCE to inhibit lasofoxifene metabolism in vivo. The use of a deuterated probe ensures more accurate IC₅₀ determination by minimizing analytical interferences. researchgate.net

By employing this compound, researchers can achieve higher sensitivity and selectivity in their assays, leading to more reliable data on DDI potential early in the drug development process. selvita.comresearchgate.net This allows for a more accurate prediction of how a drug might behave in a real-world clinical setting where patients are often taking multiple medications.

Preclinical Pharmacological Research and Mechanistic Insights with Lasofoxifene D4 Sulfate

In Vitro and Ex Vivo Research Applications

In laboratory settings, Lasofoxifene-d4 Sulfate (B86663) serves as a crucial analytical tool for detailed investigation into its interaction with biological systems at the molecular and cellular levels.

The primary mechanism of Lasofoxifene (B133805) involves its high-affinity binding to estrogen receptors alpha (ERα) and beta (ERβ). drugbank.comnih.gov Receptor binding assays are fundamental in characterizing this interaction. The use of deuterated ligands like Lasofoxifene-d4 Sulfate is particularly advantageous in these studies. Research on other deuterated ligands has shown that this isotopic labeling does not typically alter the binding affinity or selectivity for the target receptor. nih.govacs.org This allows researchers to isolate and study the effects of metabolism on the compound's activity.

The key benefit of using a deuterated version is the ability to work with a compound that has increased metabolic stability. nih.gov This is crucial when studying ligand-receptor kinetics and dynamics over extended periods, as the compound remains intact for longer, providing a clearer signal in assay systems. Studies on deuterated pyrazoloquinolinones, for instance, demonstrated that while metabolic stability was significantly increased, the binding behavior at the target GABA-A receptors remained largely unchanged compared to the non-deuterated parent compounds. nih.gov This principle allows for more precise quantification of binding parameters for metabolically stabilized drug candidates like Lasofoxifene.

Table 1: Comparative Properties of Deuterated vs. Non-Deuterated Ligands in Receptor Studies

Feature Non-Deuterated Ligand (Parent Compound) Deuterated Ligand (e.g., this compound) Rationale for Use
Receptor Affinity Baseline binding characteristics Generally unchanged compared to parent compound nih.gov To ensure the pharmacological target remains the same.
Metabolic Stability Susceptible to standard metabolic pathways (e.g., oxidation) Increased resistance to metabolic breakdown cdnsciencepub.comnih.gov To prolong the compound's presence in assays for more accurate measurement.
Assay Utility Standard for initial screening Ideal for detailed kinetic studies and metabolic profiling acs.org To differentiate between receptor binding properties and metabolic liabilities.
Selectivity Baseline receptor selectivity profile Maintained selectivity for the intended receptor subtype acs.orgamazonaws.com To confirm that deuteration does not introduce off-target effects.

Cell-based assays are critical for understanding how a compound like Lasofoxifene exerts its effects within a cellular context. Lasofoxifene is known to act as an antagonist on estrogen receptors in breast and uterine tissues while having an agonist effect in bone. drugbank.comnih.gov Live-cell assays using breast cancer cell lines, such as T47D, have been employed to quantify the effects of Lasofoxifene on ERα expression and cellular lifetime. elifesciences.org

The incorporation of a deuterated version like this compound in these assays enhances the ability to track the molecule and its metabolites. The altered metabolic profile of the deuterated compound can help to determine whether the parent compound or a specific metabolite is responsible for the observed cellular effects, such as the degradation or stabilization of the estrogen receptor. cdnsciencepub.comelifesciences.org This helps to build a more complete picture of the drug's mechanism of action by decoupling its inherent pharmacological activity from its metabolic fate.

Understanding how a drug is taken up by cells and where it localizes is key to interpreting its activity. Advanced analytical techniques are often required to track molecules within the complex intracellular environment. The use of deuterated compounds is highly beneficial for these studies as the carbon-deuterium (C-D) bond has a unique vibrational frequency that can be detected by methods like Raman microscopy. nih.govresearchgate.net

This label-free imaging technique allows researchers to follow the uptake and distribution of this compound in living cells over time without the need for bulky fluorescent tags that could alter the molecule's behavior. nih.gov Similarly, deuterium (B1214612) magnetic resonance spectroscopy (DMRS) can be used to noninvasively track the real-time consumption and metabolic transformation of deuterated compounds within cells. researchgate.net These methods provide precise spatial and temporal information on the drug's journey, from crossing the cell membrane to its potential interaction with subcellular organelles or target proteins like the estrogen receptor. nih.govresearchgate.net

Table 2: Advanced Methods for Tracking Deuterated Compounds in Cells

Technique Principle Application for this compound Reference
Raman Microscopy Detects the unique vibrational frequency of the C-D bond, allowing for label-free imaging. Visualizing the uptake, subcellular localization, and distribution within different cellular compartments. nih.govresearchgate.net
Deuterium Magnetic Resonance Spectroscopy (DMRS) Noninvasive measurement of deuterium-labeled compounds and their metabolic products over time. Quantifying the rate of intracellular consumption and metabolic conversion of the drug. researchgate.net
Mass Spectrometry (MS) Identifies and quantifies molecules based on their mass-to-charge ratio. Detecting the presence of the deuterated parent drug and its metabolites within cell lysates to map metabolic pathways. nih.gov

Cell-Based Assays for Understanding Mechanism of Action

Preclinical Animal Model Studies Employing Deuterated Lasofoxifene

Animal models are indispensable for evaluating the behavior of a drug candidate in a whole-organism setting, providing insights that cannot be obtained from in vitro studies alone.

Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. A significant application of this compound in preclinical research is in the detailed characterization of its PK profile. The primary reason for deuterating drugs is often to improve their metabolic properties. cdnsciencepub.com The stronger C-D bond can slow down metabolism by enzymes like the cytochrome P450 (CYP450) family, which are responsible for the breakdown of many drugs. cdnsciencepub.com

This "kinetic isotope effect" can lead to several beneficial changes in the PK profile, including:

Increased Half-Life: The drug remains in the systemic circulation for a longer period.

Enhanced Bioavailability: A greater proportion of the administered dose reaches the bloodstream intact. nih.govacs.org

Reduced Intersubject Variability: More consistent plasma concentrations across different individuals.

Studies in animal models, such as rodents, using other deuterated ligands have confirmed that deuteration can significantly increase metabolic stability and exposure in plasma and key tissues compared to their non-deuterated counterparts. nih.govresearchgate.net Therefore, this compound is used in preclinical animal models to quantify these potential PK advantages over the parent compound.

Confirming that a drug reaches its intended target in a living organism and exerts a measurable biological effect is a critical step in preclinical development. Lasofoxifene's primary target is the estrogen receptor. nih.govspringer.com Research in preclinical xenograft models of breast cancer has been used to evaluate the anti-tumor activity of Lasofoxifene. nih.gov

Using this compound in such models allows for more precise measurement of target engagement and biomarker modulation. Techniques like neutron diffraction and mass spectrometry can be used to detect and localize the deuterated compound in specific tissues, such as tumor tissue or bone. nih.gov This provides direct evidence that the drug has reached its site of action. Furthermore, by tracking the deuterated molecule and its metabolites, researchers can correlate the concentration of the drug in a target tissue with downstream biomarkers of estrogen receptor activity, providing a quantitative link between drug exposure, target engagement, and pharmacological response. nih.gov

Studying Selective Estrogen Receptor Modulation in Animal Models with Deuterated Tracers

In preclinical research, deuterated compounds like this compound serve as valuable tools for investigating the in-vivo behavior of selective estrogen receptor modulators (SERMs). While specific research publications detailing the use of this compound as a tracer in animal models are not prominent in the public domain, the underlying principles of using deuterated tracers are well-established in pharmacology. medchemexpress.commedchemexpress.com Stable heavy isotopes are frequently incorporated into drug molecules to serve as tracers for quantification during the drug development process. medchemexpress.com This technique allows researchers to precisely track the absorption, distribution, metabolism, and excretion (ADME) of the drug without altering its fundamental chemical properties.

The use of deuterated SERMs in animal models, such as rats or mice, enables detailed investigation into their tissue-specific effects. researchgate.netnih.govsermonixpharma.com For instance, in studies involving SERMs, researchers aim to understand why a compound might have an estrogenic (agonist) effect on bone tissue while exhibiting an anti-estrogenic (antagonist) effect on breast or uterine tissue. drugbank.comportico.org By administering a deuterated tracer like this compound, scientists can collect tissue samples at various time points and use sensitive analytical techniques like mass spectrometry to measure the concentration of the parent drug and its metabolites. This helps in building a comprehensive picture of the compound's pharmacokinetic and pharmacodynamic profile.

Animal models, including those genetically engineered to report on estrogen receptor activity (e.g., ERE-Luc reporter mice), are invaluable for this type of research. sermonixpharma.com When combined with a deuterated tracer, these models can provide spatio-temporal data on where the drug binds to estrogen receptors and whether it activates or blocks gene transcription in specific organs. sermonixpharma.com This mechanistic insight is crucial for understanding how SERMs achieve their unique profiles of action and for the development of new therapies. nih.gov

Isotopic Effects on Biological Activity and Selectivity

Impact of Deuteration on Receptor Affinity and Efficacy in Research Models

The introduction of deuterium into a drug molecule can alter its affinity and efficacy at its target receptor. These changes are not always predictable and can result in increased, decreased, or unchanged binding affinity depending on the specific molecule and its interaction with the receptor's binding pocket. irb.hr The effect stems from the fact that deuterium has a smaller molar volume and can alter the strength of hydrogen bonds, which are critical for many ligand-receptor interactions. irb.hr

For example, computational and experimental studies on histamine (B1213489) receptor ligands have demonstrated that deuteration can significantly modulate binding affinity. irb.hr In one study, deuteration increased the binding affinity for the agonist histamine but decreased it for another agonist, 2-methylhistamine, while having no significant effect on antagonists. irb.hr This highlights that the impact of deuteration is highly specific to the ligand-receptor pair.

Table 1: Illustrative Example of Deuteration's Effect on Receptor Binding Affinity for Histamine Agonists This table presents data from research on histamine receptor ligands to illustrate the principle of how deuteration can affect receptor affinity. Specific data for this compound is not publicly available.

CompoundConditionBinding Affinity (pIC50)Change upon Deuteration
HistamineControl (Non-deuterated)7.25 ± 0.11Affinity Increased
Deuterated Medium7.80 ± 0.16
2-MethylhistamineControl (Non-deuterated)8.38 ± 0.13Affinity Decreased
Deuterated Medium6.85 ± 0.16
Data derived from studies on histamine receptor ligands. The pIC50 value is the negative logarithm of the half-maximal inhibitory concentration (IC50); a higher value indicates greater binding affinity.

For a SERM like lasofoxifene, which binds with high affinity to both estrogen receptor subtypes (ERα and ERβ), even minor changes in binding interactions due to deuteration could theoretically influence its tissue-selective agonist/antagonist profile. drugbank.comtandfonline.comnih.gov The precise nature of these effects on this compound would require specific experimental investigation.

Deuterium's Influence on Enzyme-Substrate Interactions and Metabolic Shunting Pathways

The most well-documented biological consequence of deuteration is its effect on drug metabolism, which is a series of enzyme-substrate interactions. nih.gov The primary deuterium kinetic isotope effect (DKIE) occurs when the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction. researchgate.net Replacing that hydrogen with deuterium strengthens the bond, slowing the reaction rate. researchgate.netgabarx.com

This can have several outcomes. One is a straightforward reduction in the rate of metabolism, potentially increasing the drug's half-life. gabarx.com Another significant consequence is "metabolic shunting" or "metabolic switching." nih.gov If a drug has multiple metabolic pathways, and deuteration blocks or slows the primary pathway, the drug's metabolism can be diverted or "shunted" toward alternative, previously minor, pathways. nih.govjuniperpublishers.com

Table 2: Conceptual Illustration of Metabolic Shunting This table provides a conceptual model of how deuteration might alter the metabolic fate of a hypothetical drug, and is not based on specific experimental data for this compound.

Compound VersionMetabolism via Primary Pathway (e.g., Oxidation)Metabolism via Secondary Pathway (e.g., Glucuronidation)
Non-deuterated Drug~70%~30%
Deuterated Drug (at primary site)~30% (Rate slowed by KIE)~70% (Shunted pathway becomes more prominent)
This conceptual table illustrates how blocking a primary metabolic pathway via deuteration can increase the flux through a secondary pathway.

Future Directions and Methodological Innovations in Deuterated Compound Research

Advancements in Deuterium (B1214612) Labeling Technologies

The field of deuterium labeling has seen significant progress, driven by the increasing demand for deuterated compounds in various scientific disciplines, from materials science to pharmaceuticals. researchgate.net These advancements are crucial for producing isotopically labeled molecules like Lasofoxifene-d4 Sulfate (B86663) with high precision and efficiency.

Chemoenzymatic and Biocatalytic Approaches for Deuteration

Chemoenzymatic and biocatalytic methods are at the forefront of innovation in deuterium labeling, offering remarkable selectivity and mild reaction conditions. nih.gov These approaches leverage the inherent specificity of enzymes to introduce deuterium atoms at specific molecular positions.

Recent research has highlighted the use of biocatalytic systems for the asymmetric reductive deuteration of various organic molecules. nih.govresearchgate.net These systems can utilize inexpensive deuterium sources like heavy water (D₂O) and clean reductants such as hydrogen gas (H₂), making the process more sustainable and cost-effective. nih.govacs.org For instance, H₂-driven biocatalytic systems have been developed to generate and recycle deuterated cofactors like [4-²H]-NADH, which can then be used by a variety of enzymes to produce deuterated products with high chemo-, regio-, stereo-, and isotopic selectivity. nih.govacs.org This strategy has been successfully applied to the synthesis of deuterated drug fragments and complex molecules. nih.govresearchgate.net

Another significant development is the use of α-oxoamine synthases for the site- and stereoselective production of α-²H amino acids and their esters. acs.orgnih.gov This method, which also uses D₂O as the deuterium source, is operationally simple and has been demonstrated on a preparative scale for the synthesis of deuterated drug analogues. acs.orgnih.gov The advantages of these biocatalytic methods include the elimination of protecting groups and the ability to perform reactions under mild, environmentally friendly conditions. nih.gov

The synergy between chemical and biological catalysis, known as chemoenzymatic synthesis, is also expanding the toolbox for deuteration. acs.org These hybrid systems can overcome challenges associated with traditional chemical or enzymatic methods alone, offering novel pathways for the synthesis of complex deuterated molecules. acs.org

Late-Stage Deuterium Functionalization

Late-stage functionalization (LSF) is a powerful strategy for introducing deuterium into complex molecules, such as pharmaceuticals, at a late step in their synthesis. acs.orgresearchgate.net This approach is highly desirable as it avoids the need for lengthy de novo synthesis of deuterated compounds. researchgate.net

Hydrogen isotope exchange (HIE) is a key technique in LSF, allowing for the direct replacement of hydrogen atoms with deuterium. researchgate.netresearchgate.net Recent advancements in this area have focused on developing more efficient and selective catalysts. researchgate.net For example, palladium-catalyzed HIE methods have been developed that are effective for a wide range of (hetero)aromatic compounds under mild conditions. researchgate.net The use of specific ligands can control the regioselectivity of the deuteration, enabling the functionalization of diverse substrates, including those with directing groups like carboxylic acids and amides. researchgate.net

Researchers have also developed methods for the late-stage deuteration of specific C-H bonds, including the challenging non-activated methylene (B1212753) β-C(sp³)–H bonds in free carboxylic acids. acs.orgchemrxiv.org These methods often rely on the reversibility of C-H activation with specially designed catalyst systems. acs.orgchemrxiv.org Such techniques are particularly valuable for modifying bioactive molecules and their frameworks, providing access to deuterated compounds that would be difficult to synthesize otherwise. chemrxiv.org

The development of new catalytic systems, including those based on earth-abundant metals and photocatalysis, continues to broaden the scope and applicability of late-stage deuterium functionalization, making it an increasingly vital tool in medicinal chemistry and drug development. researchgate.netresearchgate.netresearchgate.net

Integration of Lasofoxifene-d4 Sulfate in Multi-Omics Research Methodologies

Deuterated compounds, such as this compound, are indispensable tools in multi-omics research, particularly in quantitative metabolomics and lipidomics. Their chemical similarity to their non-deuterated counterparts, combined with their distinct mass, makes them ideal internal standards for mass spectrometry-based analyses. clearsynth.compubcompare.ai

Applications in Quantitative Metabolomics and Lipidomics Research

In quantitative metabolomics and lipidomics, the primary goal is to accurately measure the concentrations of numerous small molecules in biological samples. nih.govnih.gov Deuterated internal standards are crucial for achieving the necessary precision and accuracy in these measurements. clearsynth.compubcompare.ai

By adding a known amount of a deuterated standard, such as this compound, to a sample at the beginning of the analytical workflow, researchers can correct for variability introduced during sample preparation, extraction, and analysis. wuxiapptec.com The deuterated standard co-elutes with the analyte of interest and experiences similar matrix effects—the suppression or enhancement of ionization due to other components in the sample. clearsynth.comwuxiapptec.com This allows for accurate normalization of the analyte signal, leading to reliable quantification. clearsynth.com

This approach has been widely applied in various research areas, including the study of disease biomarkers. For example, mass spectrometry-based quantitative metabolomics has been used to identify distinct lipid profiles in breast cancer patients, with deuterated standards ensuring the reliability of the findings. nih.gov Similarly, lipidomic studies investigating the effects of treatments on conditions like colitis utilize these standards to track changes in lipid metabolism. nih.gov The use of deuterated standards is a cornerstone of robust quantitative "omics" research, enabling the discovery and validation of novel biomarkers and providing insights into metabolic pathways. nih.gov

Development of Novel Analytical Platforms Utilizing Deuterated Standards

The demand for high-throughput and highly sensitive analytical methods has driven the development of novel platforms that heavily rely on deuterated internal standards. pubcompare.ai These platforms, often based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are designed to quantify a wide range of analytes in complex biological matrices with high specificity and accuracy. pubcompare.airesearchgate.net

Deuterated standards are integral to the validation and routine use of these advanced analytical systems. clearsynth.com They are compatible with various ionization techniques and chromatographic methods, including ultra-performance liquid chromatography (UPLC) coupled to high-resolution mass spectrometry. pubcompare.ainih.gov The development of such platforms has been crucial for large-scale metabolomic and lipidomic studies, where the ability to reliably quantify hundreds of metabolites across many samples is essential. nih.gov

Furthermore, the availability of a wide array of commercially available and custom-synthesized deuterated standards has facilitated the development of targeted and untargeted analytical methods. pubcompare.airesolvemass.ca These methods are used in diverse fields, from pharmaceutical research to clinical diagnostics, to measure everything from drug metabolites to endogenous biomarkers. pubcompare.aipubcompare.ai The ongoing innovation in analytical instrumentation, coupled with the strategic use of deuterated standards like this compound, continues to push the boundaries of quantitative biological analysis. resolvemass.camdpi.com

Expanding the Scope of Deuterated SERM Analogues for Research Purposes

The successful application of deuterium labeling in drug development, exemplified by the FDA approval of several deuterated drugs, has spurred interest in creating deuterated analogues of other therapeutic agents, including Selective Estrogen Receptor Modulators (SERMs). musechem.comnih.gov The rationale behind this strategy is that selective deuteration can improve a drug's metabolic profile, leading to enhanced pharmacokinetic properties without altering its fundamental pharmacological activity. gabarx.combioscientia.de

Deuterated analogues of existing drugs, sometimes referred to as "deuterium switches," have demonstrated benefits such as increased half-life, higher bioavailability, and reduced formation of undesirable metabolites. nih.govgabarx.com For instance, deuterated versions of drugs have shown improved metabolic stability, allowing for lower or less frequent dosing. nih.gov This approach has been applied to various classes of drugs, including treatments for cancer and viral infections. musechem.comacs.orgnih.gov

The development of deuterated SERM analogues, beyond this compound, holds promise for research into estrogen receptor-mediated pathways and diseases. By creating a panel of deuterated SERMs, researchers could investigate the metabolic fate of these compounds in greater detail and potentially develop new therapeutic agents with improved properties. gabarx.com The synthesis and evaluation of such analogues could provide valuable insights into structure-activity relationships and the impact of metabolic pathways on drug efficacy and safety. google.com As synthetic methodologies for deuterium incorporation continue to advance, the creation of a diverse library of deuterated SERMs for research purposes is becoming increasingly feasible. nih.gov

Design and Synthesis of New Deuterated Lasofoxifene (B133805) Derivatives for Mechanistic Probes

While this compound is primarily utilized as an internal standard, the principles of deuteration can be applied to create novel derivatives of Lasofoxifene designed specifically as mechanistic probes. The synthesis of such compounds involves strategically placing deuterium at sites susceptible to metabolic modification. nih.gov For Lasofoxifene, oxidative metabolism, primarily driven by cytochrome P450 enzymes, occurs on the tetraline moiety and its attached phenyl rings. researchgate.net

The synthesis of these specialized deuterated compounds can be challenging and may require innovative methods. google.com For example, quenching halogen-metal exchange reactions with deuterium oxide (D₂O) is a technique that has been used to introduce deuterium into specific positions of the Raloxifene core structure. nih.gov

Table 1: Potential Sites for Deuteration in Lasofoxifene for Mechanistic Studies

Potential Deuteration SiteRationale for InvestigationPotential Research Outcome
Phenyl Ring at C5Site of primary oxidative metabolism to form catechols. researchgate.netElucidate the role of catechol metabolites in efficacy and potential toxicity.
Tetraline MoietyKnown site of hydroxylation. researchgate.netStabilize the core structure and investigate its impact on receptor binding duration.
Pyrrolidine (B122466) RingSite of oxidative metabolism. researchgate.netDetermine the contribution of this metabolic pathway to overall clearance and activity.

Exploring Deuteration as a Research Tool for Understanding SERM Tissue Selectivity

A defining feature of SERMs like Lasofoxifene is their ability to act as agonists in some tissues (e.g., bone) and antagonists in others (e.g., breast and uterus). researchgate.netnih.gov The precise mechanisms governing this tissue selectivity are a subject of intense study. Deuteration offers a unique tool to investigate this phenomenon. The differential expression and activity of metabolic enzymes (e.g., cytochrome P450s) in various tissues could mean that the DKIE manifests differently from one tissue to another.

Hydrogen-deuterium exchange (HDX) mass spectrometry has emerged as a powerful technique for probing the conformational dynamics of the estrogen receptor (ER) when bound to different ligands. nih.govnih.gov These studies show that SERMs, including Lasofoxifene, induce unique conformational changes in the ERα ligand-binding domain (LBD) compared to full agonists or antagonists. nih.govpnas.org The specific pattern of deuterium exchange provides a "signature" that correlates with the ligand's pharmacological profile and tissue selectivity. nih.govpnas.org For example, HDX profiles can distinguish between the effects of 4-hydroxytamoxifen (B85900) and Raloxifene, revealing different levels of stabilization in specific regions of the receptor. pnas.org Lasofoxifene's HDX profile most closely resembles that of 4-hydroxytamoxifen. pnas.org

By creating selectively deuterated Lasofoxifene derivatives, researchers could explore how slowing metabolism at a particular site affects the drug's interaction with the ER in different cellular environments. If a specific metabolic pathway is more prominent in uterine tissue than in bone, a deuterated derivative that inhibits this pathway might exhibit an altered profile of tissue selectivity. Such studies could reveal how metabolites, versus the parent drug, contribute to the agonist or antagonist effects in specific tissues, providing crucial insights for the design of future SERMs with more desirable tissue-specific profiles. nih.gov

Computational and In Silico Modeling of Deuterated Compound Behavior

Computational modeling provides a powerful and predictive framework for understanding and anticipating the consequences of deuteration before undertaking complex and costly chemical synthesis.

Predicting Deuterium Isotope Effects in Biological Systems

The ability to predict the magnitude of the deuterium kinetic isotope effect (KIE) is a key goal in computational chemistry. acs.org Electronic models and quantum mechanics (QM) calculations can be used to estimate the difference in activation energy for the cleavage of a C-H versus a C-D bond by metabolic enzymes like cytochrome P450s. nih.govacs.org These predictions help identify which positions on a molecule like Lasofoxifene are most likely to exhibit a significant DKIE upon deuteration.

However, predicting the observed KIE is complex. The intrinsic KIE (the effect on the bond-breaking step alone) can be "masked" by other, non-isotopically sensitive steps in the enzymatic cycle, such as substrate binding or product release, being rate-limiting. nih.govacs.org Therefore, computational models must consider the entire reaction pathway. acs.org By comparing computed KIEs with experimentally measured values for model compounds, these predictive models can be refined. mdpi.com For a drug like Lasofoxifene, such in silico screening could rapidly assess numerous potential deuteration sites, prioritizing the most promising candidates for synthesis and further study. nih.gov

Table 2: Factors Influencing the Expression of a Deuterium Isotope Effect

FactorDescriptionComputational Approach
Intrinsic KIE The isotope effect on the isolated chemical bond-breaking step. acs.orgQuantum Mechanics (QM) calculations of transition state energies.
Metabolic Switching Enzyme compensates for a blocked site by oxidizing a different, non-deuterated site. nih.govMolecular docking to predict alternative binding modes in the enzyme active site.
Commitment to Catalysis The extent to which non-bond-breaking steps (e.g., product release) are rate-limiting. acs.orgKinetic modeling based on calculated energies of intermediates and transition states.

Molecular Dynamics Simulations of Deuterated Ligand-Receptor Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of a drug interacting with its biological target over time. researchgate.net For Lasofoxifene, MD simulations can model its interaction with the estrogen receptor's ligand-binding domain (LBD). acs.org These simulations have been used extensively to understand how different ligands, including agonists and antagonists, induce or stabilize specific receptor conformations. acs.orgnsf.gov

Furthermore, MD simulations complement experimental techniques like HDX-MS. nsf.govbiorxiv.org While HDX reveals which regions of the receptor become more or less dynamic upon ligand binding, MD can provide an atomistic-level explanation for these changes, showing the specific movements of helices and loops, such as the critical helix H12 that governs receptor activity. nsf.govbiorxiv.org By combining MD simulations with QM calculations of isotope effects, researchers can build a comprehensive, multi-scale model of how a deuterated drug like a Lasofoxifene derivative would behave in a biological system, from its metabolism by enzymes to its ultimate interaction with its nuclear receptor target.

Conclusion

Recapitulation of Lasofoxifene-d4 Sulfate's Utility as a Research Tool

Lasofoxifene-d4 Sulfate (B86663) serves as a highly specialized and valuable tool in the landscape of pharmaceutical research, primarily in the field of bioanalysis. Its principal utility is as an internal standard for the quantitative analysis of its non-deuterated counterpart, lasofoxifene (B133805), and its metabolites in complex biological matrices. clearsynth.comtexilajournal.comaptochem.com The incorporation of four deuterium (B1214612) atoms creates a stable, isotopically labeled version of the molecule with a higher mass. pharmaffiliates.com

This key characteristic makes this compound an ideal internal standard for mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS). nih.govscioninstruments.com When used in such studies, it is added in a known quantity to biological samples. Because it is chemically and structurally almost identical to the analyte (the non-deuterated lasofoxifene), it behaves similarly during sample extraction, cleanup, and the ionization process in the mass spectrometer. aptochem.comscioninstruments.com However, due to its increased mass, the instrument can distinguish it from the native compound. This allows researchers to correct for variability in sample preparation and instrumental analysis, ensuring highly accurate and precise measurement of lasofoxifene concentrations. clearsynth.comtexilajournal.com The use of such a standard is critical in pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.govmusechem.com

The table below summarizes the key properties of this compound that define its role as a research tool.

PropertyValue/DescriptionSignificance in Research
Chemical Name This compoundIdentifies the specific deuterated compound.
CAS Number 1246817-62-8Provides a unique identifier for chemical registration and literature search. pharmaffiliates.compharmaffiliates.com
Molecular Formula C₂₈H₂₇D₄NO₅SIndicates the elemental composition, including the four deuterium (D) atoms. pharmaffiliates.com
Molecular Weight 497.64The increased mass compared to the non-deuterated version allows it to be distinguished in mass spectrometry. pharmaffiliates.com
Isotopic Labeling Stable Isotope (Deuterium)As a stable, non-radioactive isotope, it is safe for routine laboratory use in bioanalytical assays. metsol.com

Broader Implications of Deuterated Compounds for Advancing Pharmaceutical Sciences

The strategic use of deuterated compounds, such as this compound, has broader and profound implications for the advancement of pharmaceutical sciences. The practice of replacing hydrogen with its heavier, stable isotope, deuterium, is a sophisticated technique that extends far beyond its application in analytical standards. wikipedia.orgnih.gov

One of the most significant implications is the "deuterium kinetic isotope effect." The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. unibestpharm.com Since many drug metabolism processes, particularly those mediated by cytochrome P450 enzymes, involve the breaking of C-H bonds, replacing a hydrogen atom at a metabolic "soft spot" with deuterium can slow down the rate of metabolic breakdown. nih.govcdnsciencepub.com This can lead to several potential therapeutic advantages:

Improved Metabolic Stability and Half-Life: By reducing the rate of metabolism, a drug can remain in the body for longer, potentially leading to an extended duration of action. unibestpharm.comcdnsciencepub.com

Reduced Dosing Frequency: A longer half-life may allow for less frequent dosing, which can improve patient adherence to a therapeutic regimen. nih.gov

Reduced Formation of Toxic Metabolites: In some cases, drug toxicity is caused by the formation of reactive or toxic metabolites. Deuteration can alter metabolic pathways, potentially reducing the formation of these harmful byproducts and improving the drug's safety profile. unibestpharm.comcdnsciencepub.com

Enhanced Efficacy and Selectivity: By preventing the formation of certain metabolites, deuteration can sometimes lead to a more targeted therapeutic effect and improved selectivity for the intended biological target. nih.govunibestpharm.com

The successful development and FDA approval of deuterated drugs, such as deutetrabenazine, have validated this approach. wikipedia.orgnih.gov This has spurred a shift in drug discovery, where deuteration is now considered not just for improving existing drugs but is integrated into the early stages of designing new chemical entities. nih.gov This strategy offers a powerful method to fine-tune the pharmacokinetic and metabolic properties of drug candidates, ultimately contributing to the development of safer and more effective medicines. researchgate.net

Q & A

How to formulate a focused research question for studying Lasofoxifene-d4 Sulfate’s biochemical interactions?

Methodological Answer:

  • Step 1: Define the scope by integrating prior literature (e.g., receptor binding studies, metabolic pathways). Use systematic reviews to identify gaps, such as understudied metabolites or conflicting results in pharmacokinetic profiles.
  • Step 2: Align the question with a theoretical framework (e.g., estrogen receptor modulation or sulfate conjugation mechanisms) to ensure relevance .
  • Step 3: Refine specificity by including variables (e.g., concentration ranges, cell lines) and measurable outcomes (e.g., IC50 values, enzyme kinetics) .

Q. What experimental design principles apply to in vitro studies of this compound?

Methodological Answer:

  • Control Groups: Include negative controls (vehicle-only) and positive controls (e.g., parent compound Lasofoxifene) to benchmark activity .
  • Replicates: Use ≥3 biological replicates to account for variability in cell-based assays.
  • Dose-Response Curves: Optimize concentration ranges (e.g., 1 nM–10 µM) to capture saturation effects and calculate EC50/IC50 .
  • Data Validation: Employ orthogonal methods (e.g., LC-MS for quantification, fluorescence polarization for receptor binding) .

Q. How to conduct a robust literature review for this compound’s stability under physiological conditions?

Methodological Answer:

  • Database Selection: Use PubMed, SciFinder, and Web of Science with keywords: “this compound stability,” “isotope-labeled SERMs,” “sulfatase resistance.”
  • Critical Appraisal: Prioritize peer-reviewed studies with detailed methodology (e.g., pH-dependent degradation assays, temperature-controlled incubations) .
  • Synthesis: Tabulate findings (e.g., half-life at pH 7.4 vs. 5.0) to identify inconsistencies or confirm reproducibility .

Advanced Research Questions

Q. How to resolve contradictions in reported metabolic half-lives of this compound across studies?

Methodological Answer:

  • Source Analysis: Compare experimental conditions (e.g., liver microsome sources (human vs. rodent), incubation temperatures) .
  • Statistical Re-evaluation: Apply meta-analysis tools (e.g., RevMan) to aggregate data and assess heterogeneity .
  • Hypothesis Testing: Design follow-up experiments to isolate variables (e.g., CYP450 isoform contributions) using knockout models or selective inhibitors .

Q. What advanced analytical techniques validate this compound’s isotopic purity in complex matrices?

Methodological Answer:

  • High-Resolution MS: Use Q-TOF or Orbitrap systems to distinguish d4-labeled compounds from natural isotopes, ensuring >98% deuterium incorporation .
  • NMR Spectroscopy: Analyze ¹H/²H spectra to confirm labeling positions and exclude deuteration artifacts .
  • Cross-Validation: Compare results with synthetic standards and spiked recovery samples in biological fluids (e.g., plasma, urine) .

Q. How to integrate computational modeling with experimental data for this compound’s receptor binding kinetics?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., ERα binding pocket) using software like GROMACS or AMBER .
  • Parameter Optimization: Calibrate force fields with experimental Kd values from surface plasmon resonance (SPR) .
  • Validation: Test predictions via mutagenesis (e.g., alanine scanning of critical residues) .

Methodological Challenges and Solutions

Q. How to ensure reproducibility in this compound’s in vivo distribution studies?

Methodological Answer:

  • Standardized Protocols: Document animal models (e.g., Sprague-Dawley rats), dosing routes (oral vs. IV), and sampling intervals .
  • QA/QC Measures: Use internal standards (e.g., ¹³C-labeled analogs) during LC-MS/MS analysis to correct for matrix effects .
  • Data Transparency: Share raw datasets (e.g., tissue concentration-time curves) in supplementary materials .

Q. What strategies address low signal-to-noise ratios in this compound’s trace-level detection?

Methodological Answer:

  • Sample Preconcentration: Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges .
  • Instrument Optimization: Enhance sensitivity via electrospray ionization (ESI) in negative ion mode and reduce background noise with collision-induced dissociation (CID) .
  • Background Subtraction: Implement blank matrix subtraction algorithms in data processing software .

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